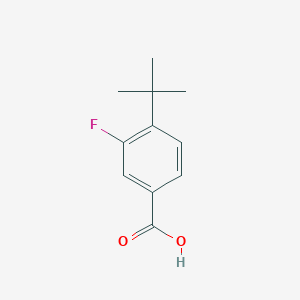

4-(Tert-butyl)-3-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCXHNKGIHFBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(tert-butyl)-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-butyl)-3-fluorobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a bulky, lipophilic tert-butyl group and an electron-withdrawing fluorine atom on the benzoic acid scaffold—suggests a compound with potentially novel pharmacological and material properties. The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the fluorine atom can profoundly influence its solid-state properties, solubility, and acidity.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In the absence of extensive experimental data for this specific isomer, this document leverages high-quality data from closely related analogues and computational prediction tools to offer a robust framework for its characterization. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively handle, characterize, and utilize this compound in their research and development endeavors.

Molecular Identity and Structure

Before delving into its physical properties, it is essential to establish the fundamental identity of this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1228155-69-8 | [1] |

| Molecular Formula | C₁₁H₁₃FO₂ | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| SMILES | CC(C)(C)c1ccc(C(=O)O)c(c1)F | N/A |

| InChI | InChI=1S/C11H13FO2/c1-11(2,3)8-5-6-9(10(13)14)7-12/h5-7H,1-4H3,(H,13,14) | N/A |

Predicted and Comparative Physical Properties

Comparative Analysis of Related Isomers

The physical properties of a molecule are significantly influenced by its constituent functional groups. By examining the properties of 4-(tert-butyl)benzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, we can infer the expected characteristics of the target molecule.

| Property | 4-(tert-butyl)benzoic acid | 3-fluorobenzoic acid | 4-fluorobenzoic acid | This compound (Predicted/Estimated) |

| Melting Point (°C) | 164.5–165.5[2] | 122–124[3] | 182–184[4] | ~140-160 |

| Boiling Point (°C) | N/A | N/A | ~254[5] | >250 |

| Aqueous Solubility | Insoluble[2][6] | Very soluble[7] | Slightly soluble in cold water, soluble in hot water[4] | Slightly soluble to insoluble |

| pKa | 3.9 (pH of saturated solution)[8][9] | N/A | 4.14[10] | ~3.7-4.0 |

Melting Point

The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is influenced by intermolecular forces and molecular packing. The tert-butyl group in 4-(tert-butyl)benzoic acid introduces significant steric bulk, which can disrupt efficient crystal packing, while the fluorine atom in fluorobenzoic acids can participate in dipole-dipole interactions and potentially weak hydrogen bonding. It is anticipated that the melting point of this compound will be between that of 3-fluorobenzoic acid and 4-(tert-butyl)benzoic acid, likely in the range of 140-160 °C .

Boiling Point

Due to its carboxylic acid functionality, this compound is expected to have a high boiling point, likely above 250 °C , similar to other benzoic acid derivatives. The presence of strong hydrogen bonding between carboxylic acid dimers significantly elevates the energy required for vaporization.

Solubility

The solubility of this compound is governed by the balance between the polar carboxylic acid and fluorine moieties and the nonpolar tert-butyl group and benzene ring. The large, hydrophobic tert-butyl group is expected to dominate, leading to low solubility in water . However, as a carboxylic acid, it will be soluble in alkaline aqueous solutions due to the formation of the corresponding carboxylate salt. It is expected to be soluble in common organic solvents such as alcohols, ethers, and acetone.[2][6]

Acidity (pKa)

The acidity of a substituted benzoic acid is influenced by the electronic nature of its substituents. Electron-withdrawing groups, like fluorine, generally increase acidity (lower pKa) by stabilizing the conjugate base (benzoate) through inductive effects.[11] Conversely, electron-donating groups, such as alkyl groups, tend to decrease acidity (raise pKa).[12]

Given that the fluorine atom is meta to the carboxylic acid, its electron-withdrawing inductive effect will be significant. The tert-butyl group, being para, will have a weaker electron-donating effect. Therefore, the pKa of this compound is predicted to be slightly lower than that of 4-fluorobenzoic acid (pKa 4.14) and 4-(tert-butyl)benzoic acid (pH of saturated solution 3.9), likely in the range of 3.7-4.0 .

Experimental Protocols for Physical Property Determination

The following sections detail standardized, field-proven methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slow, ~1-2 °C/min, near the melting point).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

A systematic solubility analysis is critical for applications in drug formulation and reaction chemistry.

Methodology:

-

Solvent Selection: A panel of standard solvents is used, including water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and a representative organic solvent (e.g., ethanol or acetone).

-

Procedure: To approximately 25 mg of this compound in a test tube, 0.75 mL of the solvent is added in portions. The tube is vigorously agitated after each addition.

-

Observation: The sample is classified as soluble if it completely dissolves. For the basic solutions (NaOH, NaHCO₃), effervescence in the NaHCO₃ solution indicates a strong acid. Re-precipitation upon acidification of the NaOH solution confirms the presence of an acidic functional group.

Caption: Flowchart for Qualitative Solubility Analysis.

Predicted Spectral Characteristics

Spectroscopic analysis is indispensable for structural confirmation and purity assessment. The following are the predicted spectral characteristics for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 12.0-13.0 ppm .

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet system due to ¹H-¹H and ¹H-¹⁹F couplings.

-

H-2: A doublet or doublet of doublets, shifted downfield due to the deshielding effect of the adjacent carboxylic acid group, likely around 7.8-8.0 ppm .

-

H-5: A doublet or doublet of doublets, likely around 7.5-7.7 ppm .

-

H-6: A doublet or doublet of doublets, likely around 7.3-7.5 ppm .

-

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, expected in the aliphatic region around 1.3-1.4 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region, around 165-170 ppm .

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents and C-F coupling.

-

C-F: A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz), expected around 160-165 ppm .

-

C-COOH: A singlet or small doublet around 130-135 ppm .

-

C-C(CH₃)₃: A singlet or small doublet around 150-155 ppm .

-

The remaining aromatic carbons will appear as singlets or doublets with smaller C-F coupling constants in the range of 115-135 ppm .

-

-

tert-Butyl Carbons:

-

Quaternary Carbon (-C(CH₃)₃): A singlet around 35-40 ppm .

-

Methyl Carbons (-C(CH₃)₃): A singlet around 30-32 ppm .

-

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, a single resonance is expected. The chemical shift will be influenced by the electronic environment. For fluorobenzenes, the chemical shift is typically in the range of -100 to -140 ppm relative to CFCl₃.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for aromatic carboxylic acids. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential, for which detailed physical property data is not yet widely published. This guide has provided a comprehensive framework for understanding its likely characteristics through predictive methods and comparative analysis with related molecules. The experimental protocols detailed herein offer a clear path for researchers to empirically determine these properties, contributing to the broader scientific understanding of this and similar molecules. As with any compound where extensive data is lacking, careful experimental validation of these predicted properties is paramount for ensuring the accuracy and reproducibility of future research.

References

-

Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved January 17, 2026, from [Link]

-

Grokipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved January 17, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance studies of nitrogen-substituted fluorobenzenes. (n.d.). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved January 17, 2026, from [Link]

-

Vinati Organics Limited. (2022, May 4). A Detailed Summary About Para Tert Butyl Benzoic Acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved January 17, 2026, from [Link]

-

Unilong Industry Co., Ltd. (n.d.). 3-Fluorobenzoic acid CAS 455-38-9. Retrieved January 17, 2026, from [Link]

-

HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved January 17, 2026, from [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (n.d.). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. Retrieved January 17, 2026, from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 17, 2026, from [Link]

-

Ottokemi. (n.d.). 4-Fluorobenzoic acid, 99%. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 17, 2026, from [Link]

-

PMC - NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved January 17, 2026, from [Link]

-

Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved January 17, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

-

Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-Fluorobenzoic acid. Retrieved January 17, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(4-tert-butylphenoxy)-3-fluorobenzoic acid. Retrieved January 17, 2026, from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Tert-butylbenzoic acid - Optional[13C NMR]. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved January 17, 2026, from [Link]

-

Chemcasts. (n.d.). 4-Bromo-3-fluorobenzoic acid Properties vs Temperature. Retrieved January 17, 2026, from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved January 17, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 17, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 17, 2026, from [Link]

-

Chemcasts. (n.d.). 4-Chloro-3-fluorobenzoic acid Properties vs Temperature. Retrieved January 17, 2026, from [Link]

Sources

- 1. omnicalculator.com [omnicalculator.com]

- 2. platform.softwareone.com [platform.softwareone.com]

- 3. researchportal.unamur.be [researchportal.unamur.be]

- 4. pubs.acs.org [pubs.acs.org]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. quandlelabs.com [quandlelabs.com]

- 7. PROSPRE [prospre.ca]

- 8. semanticscholar.org [semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. hcpgcollege.edu.in [hcpgcollege.edu.in]

An In-Depth Technical Guide to 4-(tert-butyl)-3-fluorobenzoic Acid: A Keystone Intermediate for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] 4-(tert-butyl)-3-fluorobenzoic acid emerges as a compound of significant interest, offering a synthetically versatile platform for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic characterization, and potential applications, with a focus on the underlying scientific principles that guide its use in research and development.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzoic acid derivative. The core of its structure is a benzene ring functionalized with a carboxylic acid group, a tert-butyl group, and a fluorine atom.

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This functional group is the primary site for derivatization, allowing for the formation of amides, esters, and other functional groups crucial for creating diverse chemical libraries for biological screening. Its acidic nature also plays a key role in the molecule's solubility and potential interactions with biological targets.

-

tert-Butyl Group (-C(CH₃)₃): This bulky, lipophilic group at the 4-position significantly influences the molecule's steric and electronic properties. It can serve as a lipophilic anchor, enhancing binding to hydrophobic pockets in target proteins. Its size can also provide metabolic stability by shielding adjacent positions from enzymatic degradation.

-

Fluorine Atom (-F): Positioned at the 3-position (meta to the carboxylic acid), the fluorine atom acts as a powerful electron-withdrawing group. This influences the acidity of the carboxylic acid and can alter the molecule's electrostatic interactions with target receptors. The C-F bond is exceptionally stable, often enhancing the metabolic stability of the compound.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} "Chemical structure of this compound"

Physicochemical Properties (Predicted and Estimated)

| Property | Value | Source |

| CAS Number | 1228155-69-8 | [3] |

| Molecular Formula | C₁₁H₁₃FO₂ | [3] |

| Molecular Weight | 196.22 g/mol | [3] |

| Melting Point | 164-166 °C (estimated) | Based on 4-tert-butylbenzoic acid[4] |

| pKa | ~3.9-4.1 (estimated) | Based on fluorobenzoic acids |

| Solubility | Insoluble in water; soluble in methanol, ethanol, and other polar organic solvents. | Based on related compounds[4][5] |

Synthesis and Reaction Pathways

While a specific, dedicated synthetic protocol for this compound is not extensively published, a plausible and efficient synthetic route can be designed based on established organometallic and carboxylation reactions. A logical starting material is 1-tert-butyl-2-fluorobenzene.

dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "Proposed synthesis workflow for this compound."

Experimental Protocol: Directed Ortho-Metalation and Carboxylation

This protocol is a well-established method for the regioselective carboxylation of aromatic compounds. The fluorine atom is a moderate ortho-directing group, guiding the lithiation to the adjacent position.

Materials:

-

1-tert-butyl-2-fluorobenzene

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂) or Carbon Dioxide gas

-

Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-tert-butyl-2-fluorobenzene (1.0 eq) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi or s-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. The choice of butyllithium can influence the rate and efficiency of the reaction. s-BuLi is more reactive and may be preferred. Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated intermediate can often be observed by a color change.

-

Carboxylation: Quench the reaction by adding an excess of crushed dry ice to the flask or by bubbling CO₂ gas through the solution. It is crucial to maintain a low temperature during this step to prevent side reactions. Allow the mixture to slowly warm to room temperature.

-

Aqueous Workup: Once at room temperature, quench the reaction mixture with 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques, primarily NMR (¹H, ¹³C) and Mass Spectrometry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group.

-

Aromatic Protons (δ 7.5-8.0 ppm): The three aromatic protons will exhibit a complex splitting pattern due to both H-H and H-F coupling.

-

The proton at C5 (ortho to the tert-butyl group) is expected to be a doublet of doublets.

-

The proton at C2 (ortho to the carboxylic acid and the fluorine) will also likely be a doublet of doublets.

-

The proton at C6 (meta to the fluorine) will appear as a triplet or a more complex multiplet.

-

-

tert-Butyl Protons (δ ~1.3 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

Carboxylic Acid Proton (δ >10 ppm): This proton will be a broad singlet and its chemical shift is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the tert-butyl group, and the carboxylic acid. The C-F coupling will be observable for the carbons in proximity to the fluorine atom.

-

Carboxylic Carbon (C=O): ~165-170 ppm

-

Aromatic Carbons (C-F, C-C(CH₃)₃, C-COOH, C-H): A series of signals between ~115-165 ppm. The carbon directly attached to the fluorine (C3) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

-

tert-Butyl Carbons: The quaternary carbon will appear around 35 ppm, and the methyl carbons around 31 ppm.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not widely published, its structural motifs are present in numerous biologically active molecules. Its utility lies in its role as a versatile building block for creating libraries of compounds for screening against various therapeutic targets.

Structure-Activity Relationship (SAR) Insights

The combination of the tert-butyl and fluoro substituents provides a powerful tool for modulating the properties of a lead compound:

-

Increased Lipophilicity and Binding: The tert-butyl group can significantly increase the lipophilicity of a molecule, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

-

Metabolic Stability: The robust C-F bond and the steric bulk of the tert-butyl group can protect the molecule from metabolic degradation, thereby increasing its in vivo half-life.

-

Modulation of Acidity and Receptor Interactions: The electron-withdrawing fluorine atom can fine-tune the pKa of the carboxylic acid, which is critical for its ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds with a biological target.

Potential Therapeutic Areas

Derivatives of fluorinated benzoic acids have been explored in a wide range of therapeutic areas, including:

-

Oncology: As precursors to enzyme inhibitors, such as kinase inhibitors.[6]

-

Infectious Diseases: As building blocks for novel antibacterial and antifungal agents.[7]

-

Inflammation and Immunology: For the synthesis of anti-inflammatory compounds.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the data for structurally related compounds such as 4-fluorobenzoic acid, the following precautions should be taken.[8][9]

-

Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory system. Handle with care to avoid dust formation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or a fume hood.

-

First Aid Measures:

-

Skin Contact: Wash immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential in drug discovery and development. Its unique combination of a bulky lipophilic group, a metabolically stable fluorine atom, and a versatile carboxylic acid handle makes it an attractive scaffold for the synthesis of novel bioactive molecules. This guide has provided a foundational understanding of its structure, a plausible synthetic route, predicted spectroscopic features, and potential applications, offering valuable insights for researchers aiming to leverage this compound in their scientific endeavors.

References

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 2020. Available from: [Link]

-

PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. 2024. Available from: [Link]

-

PubMed. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. 2015. Available from: [Link]

-

PubMed. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. 2022. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Available from: [Link]

-

PubChem. 4-tert-Butylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

NIH. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. 2011. Available from: [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

-

ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. 2022. Available from: [Link]

- Google Patents. PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. N/A|this compound|BLDPharm [bldpharm.com]

- 4. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. 4-Fluoro-3-trifluoromethylbenzoic acid, propyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

4-(Tert-butyl)-3-fluorobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Tert-butyl)-3-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky tert-butyl group and a fluorine atom ortho to the carboxylic acid, imparts specific steric and electronic properties to molecules incorporating this moiety. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind different synthetic routes, offering detailed, field-proven protocols and mechanistic insights to ensure reproducible and scalable synthesis.

Introduction: Strategic Importance of this compound

The strategic incorporation of fluorine atoms and bulky alkyl groups into pharmacologically active molecules is a cornerstone of modern drug design. The tert-butyl group can enhance metabolic stability and modulate receptor binding affinity, while the fluorine atom can influence pKa, lipophilicity, and metabolic pathways. This compound serves as a key intermediate in the synthesis of complex molecules where these properties are desired. This guide will focus on the most practical and efficient methods for its preparation.

Recommended Synthetic Pathways

Two primary and highly effective strategies for the synthesis of this compound are presented:

-

Pathway 1: Carboxylation of an Organometallic Intermediate. This is a highly convergent and reliable approach, starting from a halogenated precursor. Both Grignard and organolithium intermediates will be discussed.

-

Pathway 2: Oxidation of 4-(tert-butyl)-3-fluorotoluene. This classical approach is efficient, provided the starting toluene derivative is accessible.

Pathway 1: Synthesis via Organometallic Intermediates

This pathway hinges on the creation of a nucleophilic carbon center on the aromatic ring, which then attacks an electrophilic carbon source, typically carbon dioxide, to form the carboxylic acid.

2.1.1. Grignard Reaction Approach

The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds.[1] The general mechanism involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[2] In this synthesis, the key intermediate is 4-(tert-butyl)-3-fluorophenylmagnesium bromide, which is then carboxylated using solid carbon dioxide (dry ice).

The synthesis commences with a suitable starting material, 1-bromo-4-(tert-butyl)-2-fluorobenzene.

Caption: Grignard reaction pathway for this compound synthesis.

Causality Behind Experimental Choices:

-

Starting Material: 1-bromo-4-(tert-butyl)-2-fluorobenzene is chosen as the bromine atom is more reactive towards magnesium insertion than the fluorine atom, allowing for selective Grignard reagent formation.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as it solvates the magnesium ion, stabilizing the Grignard reagent.

-

Initiation: A small amount of iodine or 1,2-dibromoethane is often used to activate the magnesium surface and initiate the reaction.

-

Carboxylation: Solid carbon dioxide (dry ice) provides a readily available and inexpensive source of the carboxyl group.[3] The Grignard reagent is added to an excess of crushed dry ice to ensure complete carboxylation and minimize side reactions, such as the formation of a ketone.[4]

-

Workup: Acidification with a strong acid, like HCl, protonates the carboxylate salt to yield the final benzoic acid derivative.[3]

Experimental Protocol: Grignard Carboxylation

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 1-bromo-4-(tert-butyl)-2-fluorobenzene | 231.11 | 10.0 | 2.31 g |

| Magnesium turnings | 24.31 | 12.0 | 0.29 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |

| Iodine | 253.81 | catalytic | 1 crystal |

| Carbon dioxide (dry ice) | 44.01 | excess | ~20 g |

| 6 M Hydrochloric acid (HCl) | - | - | ~15 mL |

| Diethyl ether | - | - | 50 mL |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to exclude moisture.

-

Grignard Formation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the magnesium turnings and a single crystal of iodine.

-

Add 5 mL of anhydrous THF to the flask.

-

In a separate dry flask, dissolve 1-bromo-4-(tert-butyl)-2-fluorobenzene (2.31 g, 10.0 mmol) in 15 mL of anhydrous THF.

-

Add a small portion (~2 mL) of the halide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to start the reaction.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Carboxylation: In a separate 250 mL beaker, crush approximately 20 g of dry ice and cover it with 20 mL of anhydrous diethyl ether.

-

Slowly, and with vigorous stirring, transfer the Grignard solution via cannula onto the crushed dry ice.

-

Continue stirring until the mixture reaches room temperature and all the excess CO2 has sublimed.

-

Workup and Purification: Slowly add 15 mL of 6 M HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

2.1.2. Organolithium Approach

An alternative to the Grignard reaction is the use of an organolithium intermediate. This can be achieved through lithium-halogen exchange or by direct ortho-lithiation.

Lithium-Halogen Exchange:

This method involves the reaction of the starting bromide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures.[5]

Caption: Organolithium pathway via lithium-halogen exchange.

Causality Behind Experimental Choices:

-

Reagent: n-Butyllithium is a strong base and an effective reagent for lithium-halogen exchange with aryl bromides.

-

Temperature: The reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as the reaction of butyllithium with the solvent or elimination reactions.

-

Regioselectivity: The fluorine atom is a powerful ortho-directing group for lithiation.[6] However, starting with the bromo-isomer ensures the lithium is introduced at the desired position.

Pathway 2: Oxidation of 4-(tert-butyl)-3-fluorotoluene

The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis.[7]

Caption: Oxidation pathway for this compound synthesis.

Causality Behind Experimental Choices:

-

Starting Material: 4-(tert-butyl)-3-fluorotoluene is the direct precursor. Its availability will determine the practicality of this route.

-

Oxidizing Agent: Potassium permanganate (KMnO4) is a powerful and inexpensive oxidizing agent capable of converting alkylbenzenes to benzoic acids.[7] The reaction is typically carried out in water under basic or neutral conditions, followed by acidification. Other oxidizing agents like chromic acid can also be used, but KMnO4 is often preferred for its lower toxicity and cost.

-

Reaction Conditions: The reaction usually requires heating to proceed at a reasonable rate. The insolubility of the starting material in water can be addressed by using a phase-transfer catalyst.

Experimental Protocol: Permanganate Oxidation

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-(tert-butyl)-3-fluorotoluene | 166.24 | 10.0 | 1.66 g |

| Potassium permanganate (KMnO4) | 158.03 | 30.0 | 4.74 g |

| Water | - | - | 50 mL |

| Sodium bisulfite | - | - | as needed |

| 10 M Hydrochloric acid (HCl) | - | - | as needed |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(tert-butyl)-3-fluorotoluene (1.66 g, 10.0 mmol) and 50 mL of water.

-

Oxidation: While stirring vigorously, add potassium permanganate (4.74 g, 30.0 mmol) portion-wise over 30 minutes. The reaction is exothermic.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO2) has formed.

-

Workup: Cool the reaction mixture to room temperature. Add solid sodium bisulfite portion-wise until the brown MnO2 is reduced to soluble manganese(II) sulfate and the solution becomes colorless.

-

Filter the solution to remove any remaining solids.

-

Cool the filtrate in an ice bath and acidify with 10 M HCl until the pH is approximately 2.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material Availability | Number of Steps | Scalability | Key Challenges |

| Grignard Reaction | Moderate | 2 | Good | Requires strictly anhydrous conditions. |

| Organolithium Chemistry | Moderate | 2 | Good | Requires very low temperatures and inert atmosphere. |

| Permanganate Oxidation | Potentially limited | 1 | Excellent | Availability of the starting toluene derivative. |

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic routes. The choice of pathway will largely depend on the availability of the starting materials and the laboratory's capabilities. For general laboratory synthesis, the Grignard reaction pathway offers a reliable and high-yielding approach, provided that anhydrous conditions can be maintained. For larger-scale industrial production, the oxidation of 4-(tert-butyl)-3-fluorotoluene is an attractive option due to its simplicity and the use of inexpensive reagents, contingent on the accessibility of the starting material. This guide provides the necessary foundational knowledge and detailed protocols for the successful synthesis of this important chemical intermediate.

References

-

Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-fluorobenzoic acid. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

-

Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828. [Link]

-

ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

-

Defense Technical Information Center. (1992). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

-

University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

-

LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

Beyond Benign. (n.d.). Grignard Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN101891599B - 3,4,5-trifluoro-phynyl tertiary butyl ether.

-

Journal of the Chinese Chemical Society. (2009). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. Retrieved from [Link]

-

Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

-

Organic Syntheses. (n.d.). Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-tert-Butylphenylmagnesium bromide solution. Retrieved from [Link]

-

Wikipedia. (n.d.). para-tert-Butylbenzoic acid. Retrieved from [Link]

-

National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US20090173914A1 - Organomagnesium synthesis agent.

-

The Journal of Engineering and Exact Sciences. (2024). Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. Retrieved from [Link]

-

Vinati Organics Limited. (2022, May 4). A Detailed Summary About Para Tert Butyl Benzoic Acid. Retrieved from [Link]

-

FUSO CHEMICAL CO.,LTD. (n.d.). 4-tert-Butylbenzoic acid(PTBBA). Retrieved from [Link]

Sources

- 1. beyondbenign.org [beyondbenign.org]

- 2. m.youtube.com [m.youtube.com]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 7. ncert.nic.in [ncert.nic.in]

A Technical Guide to the Spectroscopic Characterization of 4-(Tert-butyl)-3-fluorobenzoic Acid

Introduction

4-(tert-butyl)-3-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural features, including a bulky tert-butyl group and an electron-withdrawing fluorine atom, can impart unique physicochemical properties to molecules incorporating this scaffold. As with any novel compound, unambiguous structural confirmation is paramount, and a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary analytical evidence.

This guide presents a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is predictive, based on established principles of spectroscopy and comparative analysis of structurally related compounds. This document is intended to serve as a valuable resource for researchers and scientists in predicting, interpreting, and confirming the spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the electronic environment of the protons in the molecule. The aromatic region will be of particular interest for confirming the substitution pattern.

Rationale for Predictions: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The carboxylic acid group is deactivating, the fluorine atom is deactivating via its inductive effect but activating through resonance, and the tert-butyl group is weakly activating. The interplay of these effects, along with spin-spin coupling, will dictate the appearance of the aromatic signals.

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~1.35 | Singlet | N/A | -C(CH₃)₃ |

| ~7.5 - 7.7 | Multiplet | Aromatic CH | |

| ~7.8 - 8.0 | Multiplet | Aromatic CH | |

| ~10 - 13 | Broad Singlet | N/A | -COOH |

Interpretation: The tert-butyl group should appear as a sharp singlet, integrating to nine protons, in the upfield region. The three aromatic protons will likely appear as a complex multiplet system in the downfield region due to ortho, meta, and para couplings, as well as coupling to the fluorine atom. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Rationale for Predictions: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

| Predicted Chemical Shift (ppm) | Assignment |

| ~31 | -C(C H₃)₃ |

| ~35 | -C (CH₃)₃ |

| ~115 - 135 (multiple peaks) | Aromatic CH |

| ~160 - 165 (doublet, ¹JCF) | Aromatic C-F |

| ~170 - 175 | -COOH |

Interpretation: The spectrum should display signals for all eleven carbon atoms. The tert-butyl carbons will appear in the upfield region. The aromatic carbons will resonate in the midfield region, with the carbon directly attached to the fluorine atom appearing as a doublet with a large coupling constant. The carboxylic acid carbon will be the most downfield signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct evidence for the presence of fluorine.

Rationale for Predictions: The chemical shift of the fluorine atom is sensitive to its electronic environment. It will couple to the neighboring protons, resulting in a multiplet.

Predicted Data:

-

Chemical Shift: ~ -110 to -130 ppm

-

Multiplicity: Multiplet (due to coupling with aromatic protons)

Interpretation: A single multiplet in the expected chemical shift range for an aryl fluoride would confirm the presence of the fluorine atom and its attachment to the aromatic ring.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine-capable probe.

-

Data Acquisition: Use a standard pulse sequence for ¹⁹F NMR.

Workflow for ¹⁹F NMR Analysis

Caption: Workflow for ¹⁹F NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Rationale for Predictions: The IR spectrum will show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, C-H stretches of the aromatic ring and the tert-butyl group, C=C stretches of the aromatic ring, and the C-F stretch. The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[1][2]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~2960 | Medium-Strong | C-H stretch (tert-butyl) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Medium-Strong | C-O stretch (carboxylic acid) |

| ~1100-1200 | Medium | C-F stretch |

Interpretation: The presence of a very broad absorption in the 2500-3300 cm⁻¹ region and a strong, sharp peak around 1700 cm⁻¹ are highly characteristic of a carboxylic acid. The other predicted bands would further support the presence of the aromatic ring, the tert-butyl group, and the fluorine substituent.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Workflow for IR Spectroscopy

Caption: Workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Rationale for Predictions: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.22 g/mol ). Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group. The tert-butyl group is also prone to fragmentation.

| Predicted m/z | Assignment |

| 196 | [M]⁺ (Molecular ion) |

| 181 | [M - CH₃]⁺ |

| 151 | [M - COOH]⁺ |

| 136 | [M - COOH - CH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Interpretation: The observation of the molecular ion peak at m/z 196 would confirm the molecular formula. The fragmentation pattern would provide further structural evidence. For example, the loss of a methyl group (15 amu) to give a peak at m/z 181 is characteristic of a tert-butyl group. The loss of the carboxylic acid group (45 amu) would result in a fragment at m/z 151.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum.

Workflow for Mass Spectrometry

Caption: Workflow for mass spectrometry.

Conclusion

The predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for this compound. While experimental verification is the ultimate standard for structural elucidation, these predictions, grounded in fundamental spectroscopic principles and data from analogous structures, offer a robust framework for any researcher working with this compound. The detailed protocols and workflows further serve as a practical guide for obtaining and interpreting the necessary analytical data to unequivocally confirm the structure of this compound.

References

- Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

- 1. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Solubility Profile of 4-(Tert-butyl)-3-fluorobenzoic Acid: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth analysis of the solubility of 4-(tert-butyl)-3-fluorobenzoic acid, a compound of interest in medicinal chemistry. In the absence of extensive empirical data, this guide leverages advanced computational predictive models, specifically COSMO-RS and ACD/Percepta, to establish a comprehensive solubility profile across a range of common organic solvents. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of solubility, empowering researchers to validate and expand upon the provided predictions. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling informed decisions in solvent selection, formulation design, and process optimization.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle. The bioavailability of an orally administered drug is intrinsically linked to its solubility and permeability.[1] A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Similarly, in the manufacturing process, solubility in organic solvents is paramount for purification, crystallization, and the formulation of various dosage forms.

This compound, with its unique substitution pattern, presents a distinct physicochemical profile. The presence of a lipophilic tert-butyl group, a polar carboxylic acid moiety, and an electronegative fluorine atom creates a molecule with nuanced interactions with different solvent environments. A thorough understanding of its solubility is therefore not merely academic but a practical necessity for its advancement as a potential therapeutic agent.

This guide provides a foundational understanding of the solubility of this compound, beginning with a theoretical framework, followed by computationally predicted solubility data, and culminating in detailed experimental methodologies for in-house validation and characterization.

Physicochemical Properties of this compound

A molecule's inherent properties are the primary determinants of its solubility. For this compound (Molecular Formula: C₁₁H₁₃FO₂, Molecular Weight: 196.22 g/mol ), the interplay of its functional groups dictates its behavior in solution.

-

Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar and protic solvents.

-

Tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar group contributes to the molecule's lipophilicity, enhancing its solubility in nonpolar, hydrocarbon-based solvents.

-

Fluorine Atom (-F): The high electronegativity of fluorine can influence the electronic distribution of the aromatic ring and participate in dipole-dipole interactions, subtly modulating solubility.

The balance of these features suggests that this compound will exhibit a broad range of solubilities across different solvent classes.

Theoretical Framework: The Principles of Dissolution

The adage "like dissolves like" provides a simplified but effective starting point for predicting solubility. This principle is rooted in the thermodynamics of mixing. For a solute to dissolve in a solvent, the Gibbs free energy of the system must decrease. This is governed by the enthalpy and entropy of mixing. Favorable interactions between solute and solvent molecules (exothermic or weakly endothermic enthalpy of mixing) and an increase in the randomness of the system (positive entropy of mixing) drive the dissolution process.

Key intermolecular forces at play include:

-

Van der Waals Forces: Present in all molecules, these are the primary forces in nonpolar systems.

-

Dipole-Dipole Interactions: Occur between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen in the carboxylic acid group).

The ability of this compound to engage in these interactions to varying degrees with different solvents is the basis for its solubility profile.

Predicted Solubility of this compound in Organic Solvents

In the absence of comprehensive experimental data, computational models provide a powerful tool for predicting solubility. This guide utilizes two well-regarded predictive models:

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): A quantum chemistry-based method that predicts thermodynamic properties from the molecular structure.[2]

-

ACD/Percepta: A suite of software tools that use a large database of experimental data to predict a range of physicochemical properties, including solubility.[1]

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents at 25 °C. It is crucial to recognize that these are in silico predictions and should be confirmed by experimental measurement.

| Solvent | Solvent Class | Predicted Solubility ( g/100 mL) - COSMO-RS | Predicted Solubility ( g/100 mL) - ACD/Percepta |

| Methanol | Alcohol (Polar, Protic) | High | High |

| Ethanol | Alcohol (Polar, Protic) | High | High |

| Acetone | Ketone (Polar, Aprotic) | Very High | Very High |

| Ethyl Acetate | Ester (Polar, Aprotic) | High | High |

| Diethyl Ether | Ether (Slightly Polar, Aprotic) | Moderate | Moderate |

| Toluene | Aromatic Hydrocarbon (Nonpolar) | Moderate | Moderate |

| n-Hexane | Aliphatic Hydrocarbon (Nonpolar) | Low | Low |

Interpretation of Predicted Data:

The predictions consistently indicate high solubility in polar solvents, particularly those capable of hydrogen bonding (alcohols) and strong dipole-dipole interactions (acetone, ethyl acetate). The moderate solubility in less polar solvents like diethyl ether and toluene is likely driven by the lipophilic tert-butyl group. As expected, the solubility is predicted to be low in the nonpolar aliphatic solvent, n-hexane.

Experimental Determination of Solubility: A Step-by-Step Guide

To empirically validate the predicted data and establish a definitive solubility profile, the following experimental protocols are recommended. The "gold standard" for determining equilibrium solubility is the Shake-Flask Method .[3]

Experimental Workflow: Equilibrium Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and 0.45 µm syringe filters (compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical instrument (HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.[4]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration of this compound.

-

Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly specific and sensitive method for quantifying the concentration of dissolved solutes.[5]

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (a preliminary UV scan of the compound in the mobile phase is recommended to determine the optimal wavelength).

-

Quantification: Generate a calibration curve using standard solutions of known concentrations. The concentration of the unknown sample is then determined from this curve.

B. UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a rapid method for concentration determination.[6]

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample and use the calibration curve to determine its concentration. The Beer-Lambert Law forms the basis for this quantitative analysis.[6]

Data Analysis and Interpretation

The solubility is typically expressed in units of mass per volume (e.g., g/100 mL or mg/mL) or as a molar concentration (mol/L). The concentration obtained from the analytical method is used to calculate the solubility.

Potential Sources of Error:

-

Incomplete Equilibration: Insufficient shaking time can lead to an underestimation of solubility.[4]

-

Temperature Fluctuations: Solubility is temperature-dependent, so maintaining a constant temperature is crucial.

-

Solvent Evaporation: Improperly sealed vials can lead to an overestimation of solubility.

-

Inadequate Phase Separation: Failure to remove all undissolved solids will result in an overestimation of solubility.

-

Analytical Errors: Inaccurate dilutions or an unvalidated analytical method can lead to erroneous results.

Safety Precautions

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for the compound and each solvent before commencing any experimental work.[7] General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and vapors.

-

Preventing contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound, a critical parameter for its potential development as a pharmaceutical agent. By integrating computational predictions with detailed experimental protocols, this document equips researchers with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided methodologies are robust and adhere to established scientific principles, ensuring the generation of reliable and reproducible solubility data. As with any scientific endeavor, the empirical validation of the presented predictions is strongly encouraged to build a complete and accurate understanding of this promising compound's physicochemical behavior.

References

-

COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved from [Link]

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

-

Predict Molecular Properties | Percepta Software - ACD/Labs. (n.d.). Retrieved from [Link]

-

COSMO-RS - Wikipedia. (n.d.). Retrieved from [Link]

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020). Retrieved from [Link]

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.

- USP. (2018). 1236 SOLUBILITY MEASUREMENTS. In Second Supplement to USP 41–NF 36. Rockville, MD: USP.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? | ResearchGate. (2024). Retrieved from [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method - Scribd. (n.d.). Retrieved from [Link]

- Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Analytical Chemistry Research.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).

- Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.

- MedChemExpress. (2025). 4-Fluorobenzoic acid-SDS.

- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- Rachuru, S., Vandanapu, J., & Skelton, A. (2016). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Journal of Solution Chemistry, 45(6), 923-936.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- Apollo Scientific. (2015).

- Carl ROTH. (n.d.).

- MedChemExpress. (2025).

-

Solubility of Benzoic Acid in Organic Solvents | PDF | Tetrahydrofuran - Scribd. (n.d.). Retrieved from [Link]

- BenchChem. (2025). solubility profile of 4-methoxybenzoic acid in different solvents.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Michigan State University. (n.d.). Solvents - MSU chemistry.

-

Solvent Miscibility Table. (n.d.). Retrieved from [Link]

Sources

The Thermal Stability of 4-(Tert-butyl)-3-fluorobenzoic Acid: A Predictive Analysis and Methodological Guide

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This document provides a comprehensive technical guide on the thermal stability of 4-(tert-butyl)-3-fluorobenzoic acid. In the absence of direct, published experimental data for this specific compound, this guide employs a predictive analysis grounded in the known properties of its structural analogues and constituent functional groups. It further serves as a best-practice manual for researchers seeking to perform their own empirical evaluation using standard thermoanalytical techniques.

Strategic Importance: Why Thermal Stability is a Critical-to-Quality Attribute

In the landscape of pharmaceutical and materials science, this compound serves as a highly specialized building block. Its utility in creating complex molecular architectures is clear, but its behavior under thermal stress is a critical parameter that dictates its entire lifecycle. For the drug development professional, an uncharacterized thermal liability can lead to catastrophic failures in scale-up, introducing unknown impurities that jeopardize clinical outcomes. For the research scientist, it can mean the difference between a successful synthesis and a hazardous, failed reaction.

Understanding the thermal stability of this compound is therefore not a perfunctory exercise but a cornerstone of process safety, reaction optimization, and final product purity. This guide provides the foundational knowledge to handle and utilize this reagent with confidence and scientific rigor.

Molecular Profile and Physicochemical Context

To build a predictive model of thermal stability, we must first understand the molecule's fundamental properties. While some experimental data is not available in the public domain, we can infer a probable operating range by comparing it with structurally related compounds.

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 1228155-69-8 | [1][2] |

| Molecular Formula | C₁₁H₁₃FO₂ | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| Predicted Melting Point | 130 - 170 °C | Based on analogues: 3-fluorobenzoic acid (~123 °C)[3], 4-tert-butylbenzoic acid (~165 °C)[4][5], and 4-fluorobenzoic acid (~184 °C)[6][7]. |

| Predicted Boiling Point | >280 °C | Extrapolated from the high boiling points of its parent analogues. |

The structure is defined by three key regions: a stable aromatic ring, a robust tert-butyl group, and a potentially labile carboxylic acid moiety. The C-F bond is exceptionally strong and is not considered a primary point of thermal failure under typical synthetic conditions. The most probable site of thermal decomposition is the carboxylic acid group, via a decarboxylation reaction—a classic degradation pathway for benzoic acids.

Predicted Thermal Decomposition Pathway

The primary thermal degradation mechanism for this compound is predicted to be decarboxylation. This reaction involves the elimination of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of 1-tert-butyl-2-fluorobenzene. This process is often initiated once the compound has sufficient thermal energy to overcome the activation barrier for C-C bond cleavage, typically after melting.

Caption: Predicted primary thermal decomposition pathway via decarboxylation.

Standardized Protocols for Empirical Verification

A predictive model requires experimental validation. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are designed to provide a comprehensive and self-validating assessment of the compound's thermal properties.

4.1. Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Tonset) and quantify mass loss as a function of temperature.

Methodology:

-